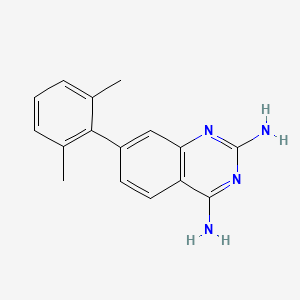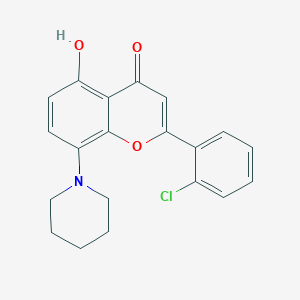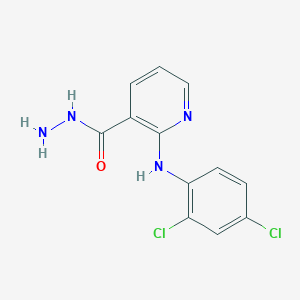![molecular formula C16H22OTe B12614750 1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol CAS No. 920977-21-5](/img/structure/B12614750.png)
1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol is an organotellurium compound characterized by the presence of a tellurophene ring substituted with a butyl group and an ethynyl linkage to a cyclohexanol moiety
Méthodes De Préparation
The synthesis of 1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable alkyne precursor under controlled conditions.
Substitution with Butyl Group: The tellurophene ring is then subjected to a substitution reaction with a butyl halide to introduce the butyl group.
Ethynylation: The butyltellurophene is reacted with an ethynylating agent to introduce the ethynyl group.
Cyclohexanol Attachment: Finally, the ethynylated butyltellurophene is coupled with cyclohexanol under appropriate conditions to yield the target compound.
Analyse Des Réactions Chimiques
1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid, leading to the formation of telluroxides or tellurones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of tellurium-hydride derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or other substituents on the tellurophene ring are replaced by different functional groups.
Coupling Reactions: The ethynyl group allows for coupling reactions with various electrophiles, leading to the formation of extended conjugated systems.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organotellurium compounds. It is also studied for its unique electronic properties and potential use in organic electronics.
Biology: Research is ongoing to explore the biological activity of organotellurium compounds, including their potential as antioxidants and enzyme inhibitors.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the context of its antioxidant properties and ability to modulate biological pathways.
Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for specialized applications in materials science and catalysis.
Mécanisme D'action
The mechanism of action of 1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes and receptors. The tellurium atom in the compound can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol can be compared with other organotellurium compounds, such as:
1-[(5-Phenyltellurophen-2-yl)ethynyl]cyclohexan-1-ol: Similar structure but with a phenyl group instead of a butyl group.
1-[(5-Methyltellurophen-2-yl)ethynyl]cyclohexan-1-ol: Similar structure but with a methyl group instead of a butyl group.
1-[(5-Ethyltellurophen-2-yl)ethynyl]cyclohexan-1-ol: Similar structure but with an ethyl group instead of a butyl group.
Propriétés
Numéro CAS |
920977-21-5 |
|---|---|
Formule moléculaire |
C16H22OTe |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
1-[2-(5-butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H22OTe/c1-2-3-7-14-8-9-15(18-14)10-13-16(17)11-5-4-6-12-16/h8-9,17H,2-7,11-12H2,1H3 |
Clé InChI |
RVRQXYSXMKRHDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C([Te]1)C#CC2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12614673.png)
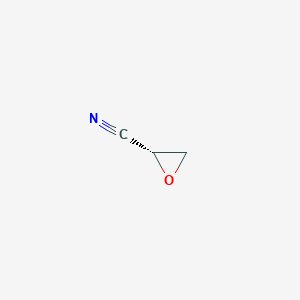
![1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12614678.png)
![N-[2-(3-Benzylphenyl)ethyl]propanamide](/img/structure/B12614685.png)
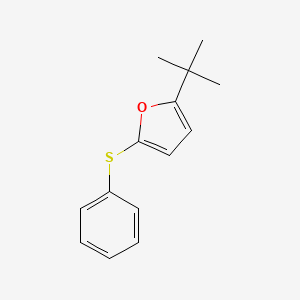
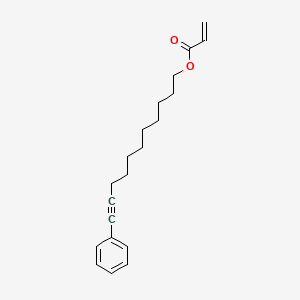
![3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one](/img/structure/B12614694.png)
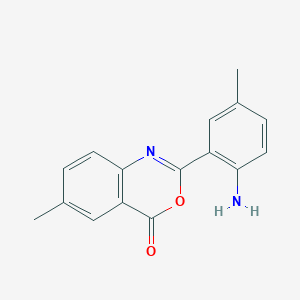
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
